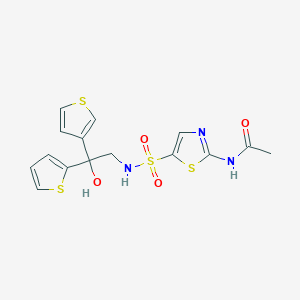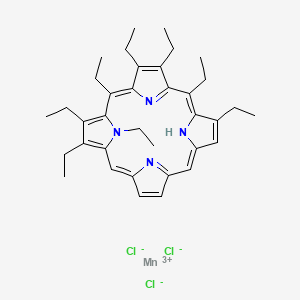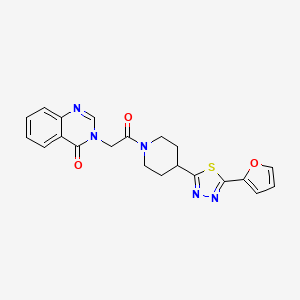![molecular formula C19H13BrFN5O2S B2841304 2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1223921-65-0](/img/structure/B2841304.png)
2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been studied for various applications, including as electron acceptors in thermally activated delayed fluorescence emitters , as inhibitors of the PD-1/PD-L1 interaction , and as PARP1 inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines has been reported in the literature . For example, one study describes the synthesis of a precursor compound through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied . These compounds typically feature a fused triazole and triazine moiety .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied . For instance, one study describes the use of these compounds as potent human P2X7R antagonists .Scientific Research Applications
Molecular Probes Development
Research has demonstrated that derivatives similar to the compound , particularly those based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These findings are crucial for developing pharmacological probes to study A2A AR, which plays significant roles in various physiological processes and diseases, including Parkinson's disease and cardiovascular disorders. The synthesis of these compounds involves the extension of ether-linked chain substituents, leading to the creation of functionalized congeners with applications as pharmacological probes for exploring the A2A AR (Kumar et al., 2011).
Insecticidal Applications
Another study explored the insecticidal potential of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research highlights the versatility of similar structures in generating various heterocycles with potential insecticidal properties, thus providing a foundation for developing new pest control agents (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Compounds related to the specified chemical structure have been synthesized and assessed for their anticancer and antimicrobial activities. For instance, a series of compounds demonstrated promising in vitro anticoronavirus and antitumoral activity, highlighting the potential of these molecules in developing treatments against infectious diseases and cancer. The structural variations of these compounds enable tuning their biological properties towards desired therapeutic outcomes (Jilloju et al., 2021).
Antiasthma Agents
The synthesis of triazolo[1,5-c]pyrimidines has shown activity as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds have been developed through a series of chemical reactions, leading to molecules that inhibit the release of mediators responsible for asthma symptoms. Such discoveries contribute to the development of new therapeutic options for asthma management (Medwid et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of [1,2,4]triazolo[4,3-a]pyrazines could include further investigation of their potential applications in various fields . For instance, their use as potent inhibitors of the PD-1/PD-L1 interaction suggests potential applications in immunotherapy . Additionally, their activity as PARP1 inhibitors indicates potential use in the treatment of homologous recombination deficient cancers .
properties
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-4-6-15(7-5-12)25-8-9-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-3-1-2-13(21)10-14/h1-10H,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEMFLDCGIKWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)
![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)
![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)


![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)
![2-(sec-butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841232.png)


![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)
![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)